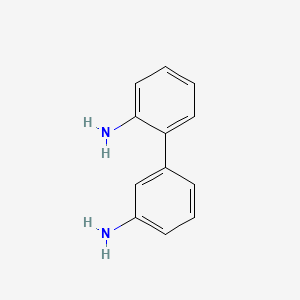

(1,1'-Biphenyl)-2,3'-diamine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

32316-89-5 |

|---|---|

Molecular Formula |

C12H12N2 |

Molecular Weight |

184.24 g/mol |

IUPAC Name |

2-(3-aminophenyl)aniline |

InChI |

InChI=1S/C12H12N2/c13-10-5-3-4-9(8-10)11-6-1-2-7-12(11)14/h1-8H,13-14H2 |

InChI Key |

CRQBUNFZJOLMKC-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C2=CC(=CC=C2)N)N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=CC=C2)N)N |

Other CAS No. |

32316-89-5 |

Origin of Product |

United States |

Synthetic Methodologies for 1,1 Biphenyl 2,3 Diamine and Analogous Structures

Strategies for Carbon-Nitrogen Bond Formation in Biphenyl (B1667301) Systems

The introduction of amino groups onto a biphenyl core is a fundamental step in the synthesis of biphenyl diamines. This is typically achieved through cross-coupling reactions that form C-N bonds, a field that has seen significant advancements over the past few decades.

Transition metal catalysis is the cornerstone for the synthesis of aryl amines, offering mild and efficient routes that have largely replaced harsher, classical methods. wikipedia.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a premier method for constructing C-N bonds. wikipedia.orgacsgcipr.org It involves the reaction of an aryl halide or sulfonate with an amine in the presence of a palladium catalyst and a suitable ligand. acsgcipr.orgorganic-chemistry.org For the synthesis of biphenyl diamines, a dihalo-biphenyl precursor can be subjected to a double amination. The reaction's versatility allows for the use of a wide range of amines, including ammonia (B1221849) equivalents, and various aryl coupling partners. wikipedia.orgacsgcipr.org The mechanism involves an oxidative addition of the aryl halide to the Pd(0) complex, followed by amine coordination, deprotonation, and finally, reductive elimination to yield the arylamine product and regenerate the catalyst. wikipedia.orglibretexts.org The choice of phosphine (B1218219) ligand is critical and has evolved over several "generations" to improve reaction scope and efficiency. wikipedia.org

Ullmann Condensation: A classical method, the Ullmann reaction traditionally involves the copper-promoted coupling of an aryl halide with an amine at high temperatures. operachem.comwikipedia.org While effective, the classic conditions can be harsh. wikipedia.org Modern advancements have introduced ligand-assisted Ullmann-type reactions that proceed under much milder conditions. organic-chemistry.orgtcichemicals.com Diamine ligands, for example, can coordinate to copper, generating electron-rich anionic complexes that facilitate oxidative addition even at room temperature. tcichemicals.com This approach has broadened the substrate scope and improved the practicality of the Ullmann condensation for synthesizing complex molecules like substituted biphenyl diamines. organic-chemistry.orgresearchgate.net

| Method | Catalyst/Metal | Typical Substrates | Key Features |

| Buchwald-Hartwig Amination | Palladium (Pd) | Aryl Halides/Triflates + Primary/Secondary Amines | Mild conditions, broad substrate scope, high functional group tolerance. wikipedia.orgacsgcipr.org |

| Ullmann Condensation | Copper (Cu) | Aryl Halides + Amines/Amides | Often requires high temperatures, but modern ligand systems allow for milder conditions. wikipedia.orgtcichemicals.com |

This table provides a comparative overview of the two primary transition metal-catalyzed amination approaches for biphenyl systems.

An alternative strategy for forming diamines involves the reductive coupling of imines. This method is particularly useful for synthesizing vicinal (1,2-) diamines. The process typically begins with a biphenyl precursor bearing two carbonyl groups (dialdehyde or diketone) or two imine functionalities.

In one approach, a biphenyl dicarboxaldehyde can be condensed with a primary amine to form a diimine. Subsequent reduction of the diimine yields the corresponding diamine. This reduction can be achieved using various reducing agents, including metal hydrides or catalytic hydrogenation.

Recent advancements have focused on asymmetric intramolecular reductive coupling of bisimines. nih.gov For instance, unsymmetrical [1,1'-biphenyl]-2,2'-bisimine substrates can be treated with chiral diboron (B99234) templates to induce cyclization, affording chiral dihydrophenanthrene-9,10-cis-diamines with high yields and enantioselectivities. nih.gov This method highlights a sophisticated approach to controlling stereochemistry during the C-N bond formation process. nih.gov Copper-catalyzed reductive coupling of imines with other partners, such as allenamides, also provides a pathway to chiral 1,2-diamino synthons as single stereoisomers. nih.govacs.org

Visible-light photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis, including for the formation of C-N bonds. rsc.orgchemrxiv.org This approach utilizes a photocatalyst that, upon absorbing visible light, can initiate single-electron transfer (SET) processes to generate reactive radical intermediates.

For C-N cross-coupling, an excited photocatalyst can reduce an aryl halide to form an aryl radical, which can then be trapped by an amine nucleophile. nih.gov Dual catalysis systems, combining a photoredox catalyst with a nickel catalyst, have proven highly effective. rsc.orgunimi.it In this synergistic approach, the photocatalyst generates a Ni(I) species that undergoes oxidative addition with the aryl halide. The resulting Ni(III) complex can then react with an amine, followed by reductive elimination to form the C-N bond. unimi.it These methods are attractive due to their mild, room-temperature conditions and avoidance of precious metals in some cases. rsc.orgchemrxiv.org The use of heterogeneous and recyclable photocatalysts like CdS further enhances the sustainability of this approach. rsc.orgacs.org

Diastereoselective and Enantioselective Synthesis of Biphenyl Diamine Motifs

Many applications of biphenyl diamines, particularly in asymmetric catalysis, require stereochemically pure compounds. This necessitates the use of diastereoselective and enantioselective synthetic methods. Biphenyls can exhibit axial chirality due to restricted rotation around the C-C single bond connecting the two aryl rings, a phenomenon known as atropisomerism. nih.gov

Significant effort has been dedicated to the development of methods for the atroposelective synthesis of biaryl compounds. nih.gov One strategy involves the use of chiral auxiliaries. For example, the ring-closing reaction of a racemic biphenyl dicarboxylic acid with an enantiomerically pure diamine, such as (R,R)-diaminocyclohexane, can yield a diastereomerically and enantiomerically pure cyclic diamide-bridged biphenyl. nih.govresearchgate.netuni-muenchen.de This approach leverages central-to-axial chirality transfer.

Another powerful technique is asymmetric catalysis. Copper-catalyzed enantioselective acyloxylation of cyclic diaryliodonium salts using chiral ligands like bis(oxazolines) can produce axially chiral biaryl compounds with excellent enantioselectivity. researchgate.net Similarly, enantioselective synthesis of biphenols has been achieved through a traceless central-to-axial chirality exchange during a double aromatization event. nih.gov The design of adjustable axially chiral biphenyl ligands and catalysts allows for fine-tuning of steric and electronic properties to maximize enantioselectivity in various transformations. chemrxiv.orgresearchgate.net

| Stereoselective Strategy | Key Principle | Example Application |

| Chiral Auxiliary | A chiral molecule directs the stereochemical outcome of a reaction. | Reaction of racemic 6,6'-dimethoxy-[1,1'-biphenyl]-2,2'-dicarboxylic acid with (R,R)-diaminocyclohexane to yield a single stereoisomer. nih.gov |

| Asymmetric Catalysis | A chiral catalyst creates a chiral environment, favoring the formation of one enantiomer over the other. | Cu-catalyzed enantioselective acyloxylation of diaryliodonium salts using a chiral bis(oxazoline) ligand. researchgate.net |

| Chirality Transfer | Transfer of stereochemical information from a starting material to the product. | Traceless central-to-axial chirality exchange in the synthesis of biphenols from 1,4-diketones. nih.gov |

This table summarizes key strategies for achieving stereocontrol in the synthesis of biphenyl diamine motifs.

Divergent Synthetic Strategies for Varied Biphenyl Diamine Scaffolds

The demand for a wide array of biphenyl diamines for applications in drug discovery, materials science, and catalysis has driven the development of divergent synthetic strategies. These strategies aim to generate a library of structurally diverse compounds from a common intermediate, often through late-stage functionalization.

A core approach involves creating a biphenyl scaffold with reactive handles, such as halogens or boronic esters, that can be modified in subsequent steps. For example, a dihalo-biphenyl intermediate can undergo a series of selective cross-coupling reactions to introduce different substituents at specific positions.

C-H functionalization has emerged as a particularly powerful tool for divergent synthesis. chemrxiv.org By directly converting C-H bonds into other functional groups, chemists can modify the biphenyl core at late stages of a synthesis, avoiding the need for de novo synthesis of each analog. This allows for the rapid diversification of a common scaffold to explore structure-activity relationships. For instance, selective oxidation of C-H bonds on a complex natural product core, followed by ring-expansion reactions, has been used to generate libraries of diverse polycyclic scaffolds. nih.gov This principle can be applied to biphenyl diamine systems to create a wide range of analogs with varied electronic and steric properties.

Derivatization and Functionalization of the 1,1 Biphenyl 2,3 Diamine Framework

Synthesis of Schiff Bases from Biphenyl (B1667301) Diamines

The formation of Schiff bases, or imines, through the condensation of the diamine with aldehydes or ketones represents a foundational method for derivatization. This reaction, typically catalyzed by a small amount of acid, involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon, followed by dehydration to form a carbon-nitrogen double bond (C=N).

While specific studies on (1,1'-Biphenyl)-2,3'-diamine are not prevalent, the reactivity is well-documented for related isomers like 3,3'-dimethyl-[1,1'-biphenyl]-4,4'-diamine (o-tolidine) and 2,2'-diaminobiphenyl derivatives. For instance, symmetrical Schiff bases are readily prepared through the condensation reaction of substituted 2,2'-diaminobiphenyls with various salicylaldehydes. mdpi.comresearchgate.net These reactions are often carried out by refluxing the reactants in an alcohol solvent, which yields the Schiff base product as a precipitate that can be purified by recrystallization. mdpi.com A general method involves dissolving the diamine in ethanol (B145695) and adding the aldehyde, sometimes with a few drops of an acid catalyst like glacial acetic acid, followed by a period of reflux. chemmethod.comscirp.orgscirp.org

The resulting Schiff bases are often multidentate ligands capable of coordinating with various metal ions to form stable complexes. Research has shown the synthesis of tetradentate Schiff bases from diamino-biphenyl compounds which then react with metal acetates to form zinc(II), copper(II), and iron(II) complexes. mdpi.combohrium.com The characterization of these ligands and their metal complexes is routinely performed using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and UV-Vis spectroscopy, as well as elemental analysis. mdpi.comuobaghdad.edu.iq The formation of the imine bond is confirmed in IR spectra by the appearance of a characteristic C=N stretching vibration and the disappearance of the C=O and N-H stretching bands of the parent molecules. In ¹³C-NMR spectra, the formation of the azomethine (C=N) carbon signal is a key indicator of a successful reaction. mdpi.com

Table 1: Examples of Schiff Base Synthesis with Biphenyl Diamines This table presents data from related biphenyl diamine compounds to illustrate the general synthetic approach.

| Biphenyl Diamine Reactant | Aldehyde/Ketone Reactant | Reaction Conditions | Product Type | Ref |

| 3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diamine | Salicylaldehyde | Absolute ethanol, glacial acetic acid (catalyst), reflux | Symmetrical Schiff Base Ligand | chemmethod.com |

| 2,2′-Diamino-4,4′-dimethyl-1,1′-biphenyl | 3,5-Dichloro-salicylaldehyde | Ethanol, reflux | Symmetrical Schiff Base Ligand | mdpi.com |

| 3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diamine | 4-Amino acetophenone | Not specified | Bis-Schiff Base | uobaghdad.edu.iq |

| Benzidine (4,4'-diaminobiphenyl) | o-Methoxy benzaldehyde | Methanol, reflux (2-3 hours) | Symmetrical Schiff Base Ligand | scirp.orgscirp.org |

N-Substitution and Amide Formation Reactions

Beyond Schiff base formation, the amine functionalities of this compound are amenable to N-substitution and amide formation reactions. These transformations allow for the introduction of a wide variety of functional groups, which can significantly alter the steric and electronic properties of the molecule.

N-substitution reactions typically involve reacting the diamine with electrophiles like alkyl halides. Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, represent a powerful and versatile method for N-arylation. acs.org This allows for the coupling of the diamine with aryl halides to form more complex triarylamine structures. The sequential monoarylation of diamines has been demonstrated, where one amino group reacts first, followed by the addition of a second, different aryl halide to functionalize the second amino group, enabling the synthesis of unsymmetrical products. acs.org

Amide formation is another key derivatization strategy, typically achieved by reacting the diamine with an acyl chloride or a carboxylic acid activated with a coupling agent. These reactions convert the primary amine groups into amide linkages (-NH-C=O). Amide derivatives are of significant interest as the amide bond is a crucial functional group in many biologically active compounds and advanced materials. researchgate.net The direct conversion of nitriles with primary amines in the presence of a copper(II) catalyst in refluxing water also provides a pathway to N-substituted amides. researchgate.net Silylation, the replacement of active hydrogens on amines with a silyl (B83357) group like trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS), is another common derivatization technique used to increase volatility and thermal stability, particularly for gas chromatography analysis. chemcoplus.co.jpsigmaaldrich.com

Introduction of Peripheral Substituents for Tunable Reactivity

Modifying the biphenyl backbone itself by introducing peripheral substituents is a powerful strategy for fine-tuning the molecule's properties. Electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., halogens, nitro) can be incorporated onto the phenyl rings to modulate the electronic character, and consequently, the reactivity of the amine groups and the properties of any resulting derivatives like Schiff bases or metal complexes. acs.orgacs.org

These substituents can be introduced in two primary ways:

Starting Material Synthesis: Utilizing substituted precursors during the synthesis of the biphenyl core (e.g., through Suzuki cross-coupling reactions) allows for the creation of a biphenyl diamine framework with pre-installed functional groups. acs.org For example, Schiff bases have been synthesized from 2,2′-diamino-6,6′-dibromo-4,4′-dimethyl-1,1′-biphenyl, demonstrating the use of a pre-functionalized diamine. mdpi.com

Post-Modification: Applying electrophilic aromatic substitution reactions to the formed biphenyl diamine can introduce functionality. However, the directing effects of the two amino groups would need to be carefully considered to control the position of the new substituents.

The introduction of these peripheral groups has a profound impact. For instance, studies on π-extended chromophores show that shifting from electron-withdrawing to electron-donating substituents can significantly alter the UV-vis absorbance and oxidation potentials of the molecules. acs.org This tunability is critical in materials science for designing hole-transporting materials and in catalysis, where the electronic nature of a ligand can dictate the catalytic activity and selectivity of its metal complex. acs.orgdur.ac.uk

Coordination Chemistry and Ligand Applications of Biphenyl Diamine Derivatives

Complexation with Transition Metal Centers

The ability of biphenyl (B1667301) diamine derivatives to coordinate with transition metals is fundamental to their function as ligands. The nitrogen atoms of the diamine groups serve as excellent donor sites, facilitating the formation of stable metal complexes. The specific nature of these complexes, whether mononuclear or binuclear, is dictated by the ligand's structure and the reaction conditions.

Biphenyl diamine derivatives can form both mononuclear and binuclear complexes with transition metal centers. In a mononuclear complex, a single metal ion is coordinated by one or more ligand molecules. For instance, tetradentate Schiff bases derived from diamino-biphenyl compounds react with zinc acetate (B1210297) to generate mononuclear Zn(II) complexes where the zinc atom is bonded to two azoimine nitrogen atoms and two oxygen atoms from deprotonated hydroxyl groups. bohrium.com Similarly, ruthenium(II) complexes with various diamine ligands have been synthesized, often resulting in mononuclear species like [Ru(N-N)3]2+, where 'N-N' represents a chelating diamine ligand. nih.gov

Binuclear complexes, containing two metal centers bridged by one or more ligands, are also accessible. The formation of such structures depends on the ligand's ability to span two metal ions. For example, research has demonstrated the synthesis of binuclear Cu(II) complexes using pyridine-2,6-dicarboxylic acid, showcasing how a ligand can bridge two metal centers. elsevierpure.com While direct evidence for (1,1'-Biphenyl)-2,3'-diamine forming binuclear species is specific to the system, the principle is well-established for related diamine and polypyridyl ligands. For example, a rigid tetradentate polypyridyl ligand, 2,2'-di([2,2'-bipyridin]-6-yl)-1,1'-biphenyl, has been used to create a series of complexes with first-row transition metals, including Mn(II), Fe(II), Co(II), Ni(II), and Zn(II). rsc.org

The choice between mononuclear and binuclear complex formation can be influenced by factors such as the stoichiometry of the reactants and the specific geometry of the diamine backbone. nih.govpatsnap.com

Table 1: Examples of Metal Complex Formation with Biphenyl and Diamine Ligands

| Ligand Type | Metal Ion(s) | Complex Type | Coordination Environment | Reference |

|---|---|---|---|---|

| Biphenyl Schiff Base | Zn(II) | Mononuclear | Tetradentate (N2O2) | bohrium.com |

| Polypyridyl Biphenyl | Mn, Fe, Co, Ni, Zn | Mononuclear | Tetradentate | rsc.org |

| Pyridine-dicarboxylic acid | Cu(II) | Binuclear | Bridging Ligand | elsevierpure.com |

| Diamine Ligands | Ru(II) | Mononuclear | Octahedral | nih.gov |

The geometry and stereochemistry of metal complexes derived from biphenyl diamines are critical determinants of their catalytic activity. The biphenyl backbone itself is a source of axial chirality, which can be exploited in asymmetric synthesis. scbt.com The rotation around the biphenyl C-C bond is restricted, leading to stable, non-superimposable enantiomers (atropisomers). This inherent chirality can be transferred to the metal complex, creating a well-defined chiral environment around the metal center. scbt.comresearchgate.net

Upon coordination, the diamine ligands impose specific geometries on the metal center, which can range from square planar to tetrahedral or octahedral, depending on the metal's coordination number and electronic preferences. researchgate.netirb.hr For example, Schiff base complexes with Zn(II) have been shown to adopt distorted tetrahedral or square planar geometries. bohrium.com In hexacoordinated complexes, such as those with Co(III), ligands can arrange in different geometric isomers, namely mer and fac, which describe the arrangement of the three donor atoms of a tridentate ligand. irb.hrlibretexts.org For bidentate diamines, analogous cis and trans isomers are possible.

The stereochemistry of these complexes is not always rigid; some may undergo rapid intramolecular rearrangements, a phenomenon known as stereochemical non-rigidity. numberanalytics.com However, the design of the ligand, including the incorporation of bulky substituents on the biphenyl frame, can create a more rigid and well-defined chiral pocket. scbt.com This rigidity is crucial for effective stereochemical control in catalytic reactions. numberanalytics.com The precise control over the three-dimensional structure of these metal-diamine complexes is a cornerstone of their application in stereoselective catalysis. acs.org

Role of Biphenyl Diamines in Homogeneous Catalysis

The unique structural and stereochemical features of biphenyl diamine-metal complexes make them highly effective in homogeneous catalysis. They are particularly valued as ligands in transformations that require high selectivity, including the synthesis of enantiomerically pure compounds.

Chiral biphenyl diamine derivatives are extensively used as ligands in asymmetric catalysis, where they enable the synthesis of one enantiomer of a product in preference to the other. scbt.comresearchgate.net The axially chiral biphenyl framework is a key element in the design of highly effective ligands like BINAP and its analogues, which are used in a wide range of stereoselective reactions. beilstein-journals.org Derivatives such as (R)-(+)-6,6'-Dimethyl-2,2'-biphenyldiamine leverage their specific structure to create steric hindrance and a defined spatial orientation that leads to high enantioselectivity in catalytic processes. scbt.com

These ligands have been successfully employed in various transformations, including:

Asymmetric Hydrogenation: Complexes of rhodium and ruthenium with chiral biphenyl diphosphine ligands (derived from diamines) are used for the asymmetric hydrogenation of ketones and olefins. researchgate.net

Asymmetric Allylic Amination: Palladium-catalyzed allylic amination reactions can achieve high enantioselectivity using chiral ligands, providing access to optically active diamines and amino alcohols. nih.gov

Asymmetric Henry Reaction: Copper complexes of chiral diamines have been shown to catalyze the asymmetric Henry reaction, forming chiral nitroalcohols with high enantiomeric excess. researchgate.net

Asymmetric Coupling Reactions: Axially chiral mono(NHC)–Pd(II) complexes, prepared from chiral 6,6'-dimethoxybiphenyl-2,2'-diamine, have shown good catalytic activities in Suzuki–Miyaura and Heck–Mizoroki coupling reactions. beilstein-journals.org

The effectiveness of these ligands often depends on the electronic properties conferred by substituents on the biphenyl rings. For example, electron-withdrawing groups like trifluoromethyl can enhance the ligand's electrophilicity, stabilizing transition states in catalytic cycles.

Table 2: Applications of Biphenyl Diamine-Derived Ligands in Stereoselective Catalysis

| Reaction Type | Metal Catalyst | Ligand Type | Key Finding | Reference |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Ru(II) | Chiral Diphosphines | Stereoelectronic features of the ligand influence enantioselectivity. | researchgate.net |

| Suzuki-Miyaura Coupling | Pd(II) | Chiral mono(NHC) | Complexes prepared from chiral biphenyl diamine show good activity. | beilstein-journals.org |

| Asymmetric Allylic Amination | Pd(0) | Chiral Ligand (S,S)-L1 | High enantioinduction in the formation of sulfamate (B1201201) products. | nih.gov |

| Asymmetric Henry Reaction | Cu(II) | trans-N,N'-bis-biphenyl-4-ylmethyl-cyclohexane-1,2-diamine | Strong positive nonlinear effect observed, leading to high ee. | researchgate.net |

| Kharasch–Sosnovsky Reaction | Cu(I) | Chiral Biphenyl Bisoxazolines | High enantioselectivity in allylic oxidation. | nih.gov |

In recent years, visible-light photoredox catalysis has become a powerful tool in organic synthesis, and biphenyl diamine derivatives are finding roles in this domain as well. nih.gov These systems use a photosensitizer that absorbs light to initiate an electron transfer process, generating reactive intermediates.

Research has shown that N-benzylidene-[1,1'-biphenyl]-2-amines can undergo photocatalytic reductive coupling to synthesize both symmetrical and unsymmetrical 1,2-diamines, which are themselves valuable ligands for stereoselective synthesis. nih.govbeilstein-journals.org The reaction proceeds in the presence of an Iridium photocatalyst via the formation of α-amino radicals. nih.gov The specific outcome of the reaction can be controlled by carefully choosing the reaction conditions. beilstein-journals.org

Furthermore, the biphenyl motif has been incorporated into the ligands of photosensitizers to enhance their light-absorbing properties. For example, introducing biphenyl groups into the phenanthroline ligand of a Copper(I) photosensitizer used for CO2 reduction increased its molar extinction coefficient in the visible region. frontiersin.orgacs.org While not directly derived from this compound, this demonstrates the utility of the biphenyl scaffold in designing more efficient photocatalytic systems. The development of photocatalysts for various transformations, including C-P bond formation, is an active area of research, often utilizing transition-metal-free organic dyes like Eosin Y as the photosensitizer. mdpi.com

Electronic Structure and Advanced Computational Investigations

Quantum Chemical Calculations: Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.govnih.gov DFT methods are employed to approximate the solutions to the Schrödinger equation by using the electron density rather than the complex many-electron wave function. This approach allows for the calculation of various molecular properties, including geometries, electronic states, and orbital energies. youtube.com

A fundamental application of DFT is the optimization of molecular geometry to find the lowest energy conformation of a molecule. nih.gov For (1,1'-Biphenyl)-2,3'-diamine, this involves determining the bond lengths, bond angles, and, notably, the dihedral angle between the two phenyl rings. In related biphenyl (B1667301) systems, DFT calculations have shown that the planarity of the molecule is influenced by substituents, which can introduce steric hindrance and alter the electronic structure. rsc.org The electronic states of the molecule, including the ground state and various excited states, can be investigated using Time-Dependent DFT (TD-DFT), which provides insights into the molecule's absorption and emission properties. rsc.org

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. researchgate.net The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of the molecule's kinetic stability and electrical transport properties. researchgate.netnih.gov A large energy gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity. researchgate.net For aromatic amines, the HOMO is typically localized on the nitrogen-containing part of the molecule, while the LUMO distribution can vary. chemrxiv.org

Table 1: Representative Quantum Chemical Parameters Calculated via DFT

This table presents theoretical values for related aromatic amines to illustrate the typical range of properties calculated for this compound.

| Parameter | Description | Representative Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.22 eV researchgate.net |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -3.59 eV researchgate.net |

| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | 1.63 eV |

| Ionization Potential (IP) | Energy required to remove an electron (approximated as -EHOMO) | 5.22 eV |

| Electron Affinity (EA) | Energy released when an electron is added (approximated as -ELUMO) | 3.59 eV |

Theoretical Studies of Redox Processes and Radical Cation Formation

Aromatic diamines are known for their electron-donating properties and can undergo oxidation processes to form radical cations. beilstein-journals.org This process involves the removal of a single electron, typically from the HOMO. nih.gov Computational methods, particularly DFT, are invaluable for studying these redox processes. They allow for the characterization of the resulting radical cation, including its geometry, spin density distribution, and stability. nih.gov The formation of stable radical cations is a critical property for materials used in organic electronics, such as hole-transport layers in OLEDs. researchgate.net

In the context of electron transfer between molecules, two key parameters derived from computational studies are the reorganization energy (λ) and the electronic coupling parameter (V). According to Marcus theory, these factors govern the rate of electron transfer. The reorganization energy is the energy required to distort the geometry of the reactant to that of the product without electron transfer occurring. researchgate.net The electronic coupling parameter quantifies the electronic interaction between the initial and final states of the electron transfer process. researchgate.net Studies on similar, more complex tetraphenyl benzidene derivatives have successfully used DFT to estimate these parameters upon the formation of their radical cations. researchgate.net

Table 2: Calculated Electron Transfer Parameters for a Related Diamine Radical Cation

Data derived from studies on N,N'-diphenyl-N,N'-bis(2,4-dimethylphenyl)-(1,1'-biphenyl)-4,4'-diamine radical cation [1b]SbCl(6) to provide context. researchgate.net

| Parameter | Symbol | Description | Value |

| Electronic Coupling | V | Quantifies the electronic interaction between donor and acceptor sites. | 3300 cm-1 researchgate.net |

| Reorganization Energy | λ | The energy cost of structural changes during electron transfer. | 7800 cm-1 researchgate.net |

Computational Approaches for Exploring Molecular Interactions

Beyond the properties of a single molecule, computational chemistry can explore the intermolecular interactions that govern how this compound behaves in a condensed phase or interacts with other molecules. Methods such as the Quantum Theory of Atoms in Molecules (QTAIM) can be used to identify and characterize non-covalent interactions like hydrogen bonds and van der Waals forces. mdpi.com Furthermore, calculating the molecular electrostatic potential (MEP) map helps to visualize the electron density distribution and predict regions of the molecule that are susceptible to electrophilic or nucleophilic attack. nih.gov These computational tools are essential for understanding crystal packing, solvation effects, and the binding of the molecule to biological targets or material surfaces. mdpi.com

Applications in Advanced Materials and Supramolecular Architectures

Integration into Functional Organic Materials

There is currently no available research data on the integration of (1,1'-Biphenyl)-2,3'-diamine into functional organic materials. The following subsections are therefore based on the potential of such a molecule, drawing parallels from the known applications of other biphenyl (B1667301) diamine isomers.

Architectures for Hole-Transport Layers in Optoelectronics

In theory, the diamine functionality of this compound could allow it to act as a hole-transporting material. The nitrogen atoms' lone pairs can facilitate the movement of positive charge carriers (holes). However, without experimental data, its efficacy in such applications remains purely speculative. The asymmetrical nature of the 2,3'- substitution might lead to different molecular packing and electronic properties compared to more commonly used symmetrical biphenyl diamines, which could be either beneficial or detrimental to its performance as a hole-transport layer.

Potential in Organic Light-Emitting Diodes (OLEDs) and Solar Cells

The potential utility of this compound in OLEDs and solar cells is an area that is yet to be explored. Generally, biphenyl diamine derivatives are valued in these fields for their thermal stability and ability to form stable amorphous films, which are crucial for device longevity and efficiency. The specific impact of the 2,3'-diamine substitution pattern on the electronic energy levels (HOMO/LUMO) and the charge carrier mobility of the resulting materials would need to be determined to assess its suitability for these applications.

Exploration in Polymer Chemistry and Supramolecular Assemblies

The exploration of this compound in polymer chemistry and for creating supramolecular assemblies is not documented in the current body of scientific literature. The two amine groups present in the molecule offer reactive sites for polymerization reactions, such as the formation of polyimides or polyamides. These polymers could theoretically exhibit unique solubility and thermal properties due to the unsymmetrical nature of the diamine monomer.

In the context of supramolecular chemistry, the hydrogen-bonding capabilities of the amine groups could be exploited to form intricate, self-assembled structures. The specific geometry of this compound might lead to the formation of novel supramolecular architectures with potential applications in areas such as molecular recognition and catalysis. However, without any published research, these possibilities remain in the realm of hypothesis.

Data Tables

Due to the lack of experimental research on this compound in the specified applications, no data tables with research findings can be generated.

Analytical and Spectroscopic Techniques for Structural Elucidation and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of (1,1'-Biphenyl)-2,3'-diamine in solution. Both ¹H and ¹³C NMR are employed to map the connectivity and chemical environment of each atom.

In a typical ¹H NMR spectrum, the aromatic protons of the two phenyl rings would exhibit complex splitting patterns, appearing as multiplets in the aromatic region of the spectrum. The integration of these signals would correspond to the total number of protons on the aromatic rings. The protons of the two amine (-NH₂) groups would appear as distinct signals, the chemical shift of which can be influenced by the solvent and concentration.

The ¹³C NMR spectrum provides complementary information, showing a unique signal for each chemically non-equivalent carbon atom in the molecule. The carbon atoms bonded directly to the nitrogen atoms of the amine groups, as well as the carbon atoms at the biphenyl (B1667301) linkage, would have characteristic chemical shifts that aid in the definitive assignment of the 2,3'-substitution pattern.

Interactive Data Table: Predicted NMR Data for this compound Note: The following is a predicted data table as experimental data is not widely available. Actual experimental values may vary.

| Technique | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| NMR | ¹H | ~6.5 - 7.5 | Multiplets |

| NMR | ¹H (-NH₂) | Variable (broad singlet) | Singlet (broad) |

| NMR | ¹³C | ~115 - 150 | - |

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Analysis

Fourier Transform Infrared (FTIR) spectroscopy probes the vibrational modes of the molecule, providing a characteristic fingerprint of the functional groups present. For this compound, the FTIR spectrum is dominated by the stretching and bending vibrations of the amine and aromatic groups.

Key vibrational bands include the symmetric and asymmetric N-H stretching vibrations of the primary amine groups, typically observed in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic rings appear around 3000-3100 cm⁻¹. The C-N stretching vibrations can be found in the 1250-1350 cm⁻¹ region. Additionally, the C=C stretching vibrations within the aromatic rings give rise to a series of sharp bands between 1400 and 1600 cm⁻¹. Out-of-plane C-H bending vibrations provide information about the substitution pattern on the phenyl rings.

Interactive Data Table: Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Primary Amine | 3300 - 3500 |

| Aromatic C-H Stretch | Aryl | 3000 - 3100 |

| C=C Stretch | Aromatic Ring | 1400 - 1600 |

| C-N Stretch | Aromatic Amine | 1250 - 1350 |

Electronic Spectroscopy: UV-Visible Absorption and Emission Studies

UV-Visible spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound is characterized by strong absorption bands in the ultraviolet region, arising from π-π* transitions within the biphenyl system. The presence of the amino groups, which act as auxochromes, can cause a red-shift (bathochromic shift) of these absorption bands compared to unsubstituted biphenyl. acadiau.ca The specific position and intensity of the absorption maxima are sensitive to the solvent polarity. When excited with an appropriate wavelength of light, the compound may also exhibit fluorescence, and its emission spectrum can be recorded to study its photophysical properties.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. This method can provide accurate bond lengths, bond angles, and torsional angles, confirming the 2,3'-connectivity of the biphenyl rings. Furthermore, it reveals the conformation of the molecule, including the dihedral angle between the two phenyl rings, and details of intermolecular interactions, such as hydrogen bonding involving the amine groups, which dictate the crystal packing. While crystal structures for other isomers like N,N′-dibenzyl-3,3′-dimethoxy-1,1′-biphenyl-4,4′-diamine have been reported, specific crystallographic data for this compound is less common. dergipark.org.tr

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (1,1'-Biphenyl)-2,3'-diamine, and how can purity be optimized?

- Methodological Answer : Common synthetic approaches include cross-coupling reactions (e.g., Suzuki-Miyaura coupling) or reductive amination of nitro precursors. For purity, use column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization in ethanol. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and compare retention times with standards. NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are essential for structural validation .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : Analyze aromatic proton splitting patterns (e.g., meta/para coupling in biphenyl systems) and amine proton exchange rates (D₂O shake test).

- FT-IR : Identify N-H stretches (~3300 cm⁻¹) and aromatic C-H bending (~800 cm⁻¹).

- Mass Spectrometry : Use electron ionization (EI-MS) to confirm molecular ion peaks and fragmentation patterns, cross-referenced with NIST spectral libraries .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing this compound be mitigated?

- Methodological Answer : To minimize byproducts (e.g., 2,2'- or 3,3'-isomers):

- Introduce directing groups (e.g., boronic esters) during coupling steps.

- Optimize reaction conditions (e.g., palladium catalyst loading, ligand choice, and temperature).

- Use computational modeling (DFT) to predict thermodynamic favorability of substitution patterns .

Q. How does the electronic structure of this compound influence its role in organic electronics (e.g., OLEDs)?

- Methodological Answer : The diamine’s conjugated biphenyl core and electron-donating amine groups enhance hole-transport properties. To evaluate:

- Measure HOMO/LUMO levels via cyclic voltammetry.

- Fabricate double-layer OLED devices (ITO anode, Mg:Ag cathode) and compare electroluminescent efficiency with control materials. Confine recombination zones near the organic interface to maximize external quantum efficiency (>1%) .

Q. How should researchers resolve contradictions in reported photophysical properties (e.g., fluorescence quantum yield) of this compound?

- Methodological Answer :

- Purity Validation : Re-examine synthesis and purification protocols; trace impurities (e.g., isomers) can quench fluorescence.

- Experimental Consistency : Standardize solvent polarity, concentration, and excitation wavelengths.

- Computational Validation : Use TD-DFT to model excited-state behavior and compare with experimental data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.